4-Amino-3-methylbenzene-1-thiol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction of a halogenated benzene derivative with a thiol reagent under basic conditions . For example, the reaction of 4-chloro-3-methylbenzene with thiourea in the presence of a base can yield 4-Amino-3-methylbenzene-1-thiol.
Industrial Production Methods
Industrial production of this compound may involve high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide . This method is suitable for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-methylbenzene-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the amino group, which is an activating group for the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-Amino-3-methylbenzene-1-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-methylbenzene-1-thiol involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the thiol group can form disulfide bonds with cysteine residues in proteins . These interactions can affect the structure and function of proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methylphenol: Contains a hydroxyl group instead of a thiol group.
4-Amino-3-methylbenzoic acid: Contains a carboxyl group instead of a thiol group.
4-Amino-3-methylbenzaldehyde: Contains an aldehyde group instead of a thiol group.
Uniqueness
4-Amino-3-methylbenzene-1-thiol is unique due to the presence of both an amino group and a thiol group on the benzene ring. This combination of functional groups imparts unique chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
4-amino-3-methylbenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-5-4-6(9)2-3-7(5)8/h2-4,9H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRYCJCMAGAZIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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